molecular formula C20H16N2O2S2 B2675579 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide CAS No. 332383-95-6

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2675579
CAS No.: 332383-95-6
M. Wt: 380.48
InChI Key: ZNQLSSWAIZTEMH-UHFFFAOYSA-N
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Description

The compound “N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and a naphthalene ring, linked by a sulfonamide group . Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Fluorescent Probe Technology

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide and its derivatives have been utilized as fluorescent probes to study the binding affinity of molecules to proteins, particularly bovine serum albumin. This application capitalizes on the compound's spectral properties, which change significantly upon binding to proteins, allowing for sensitive and rapid determination of molecular interactions. The fluorescence enhancement observed with these sulfonamides indicates their potential as effective probes in biochemical research (Jun et al., 1971).

Sensor Development for Metal Ions

The sulfonamide-based compounds have shown significant potential in the development of sensors for detecting metal ions. A specific derivative demonstrated fluorescence turn-on behavior for the selective detection of Al3+ ions in aqueous systems. This unique property, coupled with its biocompatibility and non-mutagenicity, marks it as an excellent candidate for the intracellular detection of metal ions, thus opening avenues in environmental monitoring and biomedical diagnostics (Mondal et al., 2015).

Pharmacological Potential

Research on derivatives of this compound has explored their pharmacological potential, evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Computational and pharmacological analyses have shown that certain derivatives exhibit moderate to high efficacy in these areas, indicating their potential as leads for the development of new therapeutic agents (Faheem, 2018).

Chemical and Physical Characterization

The chemical and physical properties of sulfonamide derivatives have been extensively studied through synthesis, X-ray structural characterization, NBO and HOMO-LUMO analysis using DFT studies. These investigations provide a foundation for understanding the molecular structure, stability, and electronic properties of these compounds, which are crucial for their potential applications in material science, drug design, and environmental science (Sarojini et al., 2012).

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-14-21-20(13-25-14)16-6-9-18(10-7-16)22-26(23,24)19-11-8-15-4-2-3-5-17(15)12-19/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQLSSWAIZTEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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